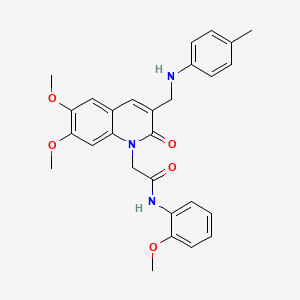

4-Hidroxi-7-metil-3-nitrocumarina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin involves specific chemical reactions that enable the introduction of functional groups into the coumarin nucleus. Studies have demonstrated the synthesis of related compounds, highlighting methods such as nitration, which is crucial for introducing the nitro group, and the use of various catalytic processes to achieve the desired substitution patterns on the coumarin ring (Savel’ev, Afanas'eva, & Zagorevskii, 1978).

Molecular Structure Analysis

The molecular structure of 3-Nitro-4-hydroxycoumarin, a close relative of 4-Hydroxy-7-methyl-3-nitrocoumarin, has been characterized by X-ray diffraction analysis, revealing its crystallization in the orthorhombic crystal class. This analysis is fundamental to understanding the spatial arrangement of atoms within the compound and the presence of intramolecular hydrogen bonds, which significantly influence the compound's chemical behavior and reactivity (Naveen et al., 2006).

Chemical Reactions and Properties

4-Hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including Michael additions and cyclization reactions. These reactions are pivotal in extending the compound's chemical versatility and exploring its reactivity towards different chemical reagents. For instance, asymmetric Michael/cyclization tandem reactions have been reported, offering insights into the compound's behavior in synthetic organic chemistry (Mei et al., 2013).

Physical Properties Analysis

The physical properties of 4-Hydroxy-7-methyl-3-nitrocoumarin, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various research contexts. These properties are determined by the compound's molecular structure and intermolecular interactions. Detailed studies on related compounds provide a basis for understanding these properties, which are essential for practical applications and synthesis (Fujii, Mano, & Hirayama, 2006).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-7-methyl-3-nitrocoumarin, including its reactivity, stability under different conditions, and interactions with other chemical entities, are fundamental aspects of its chemistry. Studies on its synthesis, structure, and acid-base behavior highlight the compound's versatile chemical nature and its potential for further functionalization and application in various chemical reactions (Stanchev, Maichle‐Mössmer, & Manolov, 2007).

Aplicaciones Científicas De Investigación

Química Medicinal

Las cumarinas, incluida la 4-Hidroxi-7-metil-3-nitrocumarina, tienen un potencial químico y farmacológico multifacético, lo que las convierte en derivados naturales versátiles importantes en la química medicinal . Su estructura química única facilita la unión a varios objetivos a través de interacciones hidrófobas, apilamiento pi, enlace de hidrógeno e interacciones dipolo-dipolo .

Enfermedades Neurodegenerativas

La estructura química única de las cumarinas les permite exhibir aplicaciones prometedoras en numerosos campos de la química medicinal, incluido el tratamiento de enfermedades neurodegenerativas .

Tratamiento del Cáncer

Las cumarinas han mostrado potencial en el campo del tratamiento del cáncer. Su capacidad para unirse a varios objetivos las convierte en un andamiaje prometedor en el desarrollo de nuevas terapias contra el cáncer .

Aplicaciones Antiinflamatorias

Se ha descubierto que las cumarinas tienen propiedades antiinflamatorias, lo que las hace útiles en el tratamiento de afecciones caracterizadas por la inflamación .

Propiedades Antioxidantes

Se ha descubierto que las cumarinas, como la this compound, tienen propiedades antioxidantes . Esto las hace útiles en una variedad de aplicaciones donde la neutralización de radicales libres es beneficiosa.

Ciencia de los Materiales

Las cumarinas π-extendidas, incluida la this compound, tienen aplicaciones generalizadas en la ciencia de los materiales. Están dotadas de propiedades fotofísicas, lo que las hace útiles en la creación de estructuras policíclicas complejas .

Mecanismo De Acción

Target of Action

Coumarin derivatives, to which 4-hydroxy-7-methyl-3-nitrocoumarin belongs, have been known to interact with various biological targets . For instance, some coumarin derivatives bind to actin and affect the structure of the cytoskeleton .

Mode of Action

It’s known that coumarin derivatives can exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . Moreover, the bioactivity of 4-Hydroxy-3-nitrocoumarin showcases intramolecular charge transfer from the methyl group to the nitro group .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They are also involved in various biological and therapeutic properties .

Pharmacokinetics

It’s known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .

Result of Action

It’s known that 4-hydroxy-3-nitrocoumarin is a coumarin derivative and its cytotoxic action against cultured human tumor and normal cells has been investigated .

Action Environment

It’s known that the synthesis of coumarin derivatives can be influenced by various factors, including the use of different lewis acids .

Safety and Hazards

Direcciones Futuras

The synthesis of 7-hydroxy-4-substituted coumarins, including 4-Hydroxy-7-methyl-3-nitrocoumarin, has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on optimizing the synthesis conditions and exploring new applications .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-7-methyl-3-nitrocoumarin, like other coumarin derivatives, plays a key role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin scaffold, which involves a conjugated system with excellent charge and electron transport properties .

Cellular Effects

In terms of cellular effects, 4-Hydroxy-7-methyl-3-nitrocoumarin has been observed to influence cell viability, proliferation, and adhesion of HepG2 cells . It has been shown to decrease Ki-67 gene expression, a marker associated with cell proliferation, while increasing the expression of MMP-9 and MMP-2 genes, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy-7-methyl-3-nitrocoumarin is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s bioactivity is corroborated by the intramolecular charge transfer from the methyl group to the nitro group .

Temporal Effects in Laboratory Settings

It is known that coumarin-based dyes, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), exhibit excellent photophysical properties and tolerate light three times longer than fluorescein .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 4-Hydroxy-7-methyl-3-nitrocoumarin in animal models are currently lacking, it is known that coumarin derivatives exhibit a range of effects at different dosages. For example, 7-hydroxycoumarin derivatives have been found to exhibit good biological activities, and many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research .

Metabolic Pathways

Coumarins are known to play a key role in the biosynthesis in plants and metabolic pathways .

Transport and Distribution

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Subcellular Localization

Coumarins are known to play a key role in fluorescent labeling of biomolecules, which can provide insights into their subcellular localization .

Propiedades

IUPAC Name |

4-hydroxy-7-methyl-3-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTRHRRGGQOSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)

![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)

![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)